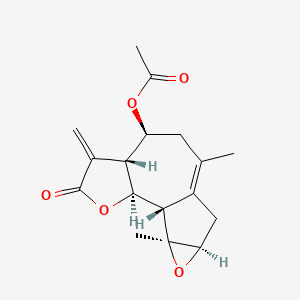
Arteglasin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arteglasin A is a sesquiterpene lactone.
Applications De Recherche Scientifique
Cerebral Autosomal Dominant Arteriopathy with Subcortical Infarcts and Leukoencephalopathy (CADASIL)
Arteglasin A has been researched in the context of CADASIL, a monogenic small vessel disease. This condition is characterized by a range of neurological symptoms and is linked to mutations in the NOTCH3 gene. Research has focused on understanding the clinical, neuroimaging, neuropathological, genetic, and therapeutic aspects of CADASIL (Di Donato et al., 2017). Additionally, CADASIL is known for causing brain infarcts and dementia, and research has delved into its hereditary nature and the associated vascular pathology (Kalimo et al., 2002).
OCT-Angiography and CADASIL
Studies have utilized Optical Coherence Tomography Angiography (OCT-A) to evaluate retinal and choriocapillaris blood flow in CADASIL patients. This approach has helped in understanding the changes in retinal vessel density associated with the disease, offering insights into the underlying vascular changes (Nelis et al., 2018).
Implications of CADASIL in Vascular Dementia
Research has also focused on the implications of CADASIL in causing vascular dementia, particularly looking at the role of stem cell factor and granulocyte colony-stimulating factor in therapeutic approaches. These studies have explored how these factors might influence the progression of the disease and potentially offer avenues for treatment (Liu et al., 2015).
Structural and Functional Impact
There has been significant interest in the structural and functional impact of CADASIL on patients, including studies on cerebral vasoreactivity and morphometric analysis of vascular changes. This research has implications for understanding the pathophysiology of the disease and potential therapeutic interventions (Lacombe et al., 2005), (Brulin et al., 2002).
Propriétés
Numéro CAS |
33204-39-6 |
|---|---|
Nom du produit |
Arteglasin A |
Formule moléculaire |
C17H20O5 |
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
[(1S,2S,6R,7S,12R,14S)-9,14-dimethyl-5-methylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-7-yl] acetate |
InChI |
InChI=1S/C17H20O5/c1-7-5-11(20-9(3)18)13-8(2)16(19)21-15(13)14-10(7)6-12-17(14,4)22-12/h11-15H,2,5-6H2,1,3-4H3/t11-,12+,13+,14-,15-,17+/m0/s1 |
Clé InChI |
IJNUSISHBLGZMG-JMZZHWKLSA-N |
SMILES isomérique |
CC1=C2C[C@@H]3[C@]([C@@H]2[C@@H]4[C@@H]([C@H](C1)OC(=O)C)C(=C)C(=O)O4)(O3)C |
SMILES |
CC1=C2CC3C(C2C4C(C(C1)OC(=O)C)C(=C)C(=O)O4)(O3)C |
SMILES canonique |
CC1=C2CC3C(C2C4C(C(C1)OC(=O)C)C(=C)C(=O)O4)(O3)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



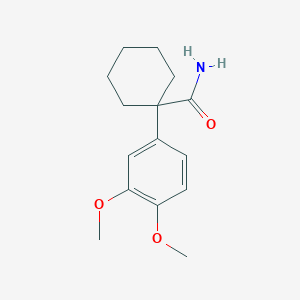
![2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B1204974.png)
![3-[[2-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1204975.png)
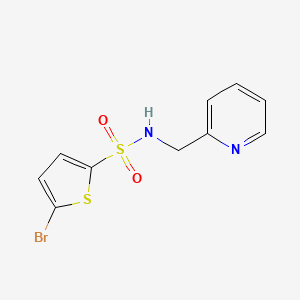
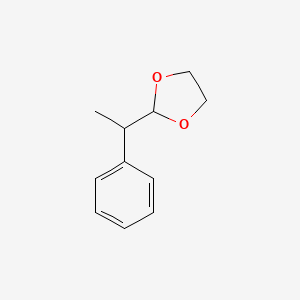
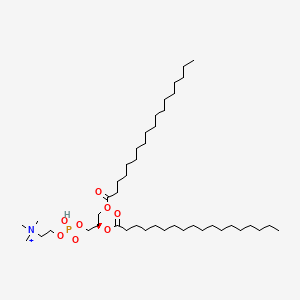
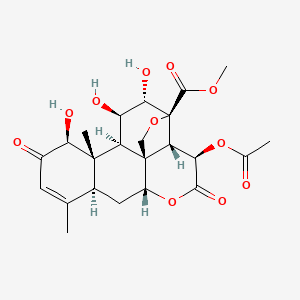
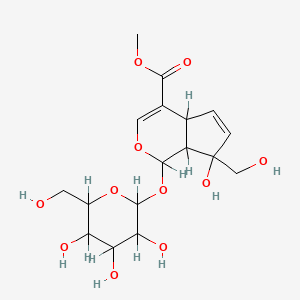
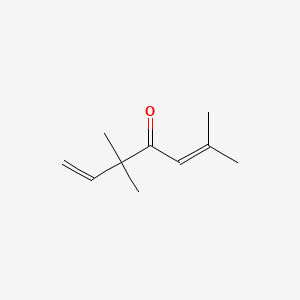
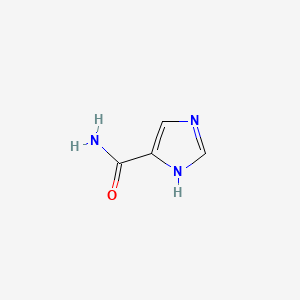
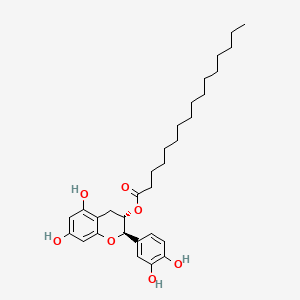
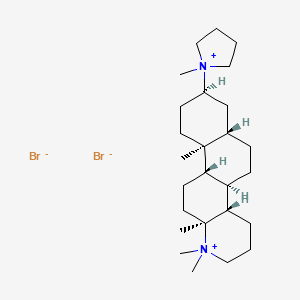
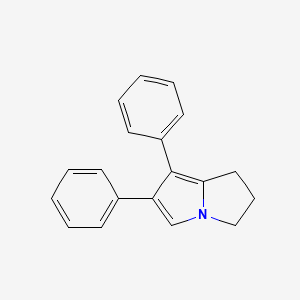
![2-[1-Hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B1204991.png)